CID 102472951
Description
For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polyketide backbones and methyl/ethyl substitutions, which are critical for their biological activity . If CID 102472951 is analogous to boronic acid derivatives (e.g., CAS 1046861-20-4, PubChem ID 53216313), its properties may include high bioavailability and moderate solubility, as seen in related compounds . Structural elucidation techniques such as GC-MS and LC-ESI-MS with in-source collision-induced dissociation (CID) are typically employed to characterize such molecules, as demonstrated in studies on ginsenosides and oscillatoxins .
Properties
InChI |
InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHBFGWPYSHEE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([CH]2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClCuN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 102472951” involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:
Initial Preparation: The starting materials are subjected to specific reaction conditions, such as temperature, pressure, and catalysts, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further chemical reactions, such as condensation, cyclization, or substitution, to form the desired compound.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 102472951” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
The compound “CID 102472951” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “CID 102472951” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, such as enzymes or receptors, and modulates their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Research Findings and Challenges
- Analytical Differentiation : As emphasized in , compounds with high spectral similarity (e.g., isomers or homologues) require complementary techniques like tandem MS/MS or NMR for unambiguous identification. For example, oscillatoxin derivatives may differ only in methyl group placement, necessitating high-resolution mass spectrometry .
- Synthetic Accessibility : Boronic acid derivatives (e.g., PubChem 53216313) exhibit synthetic accessibility scores of 2.07, indicating moderate ease of synthesis, whereas oscillatoxins likely require complex biosynthetic pathways .
- Toxicity and Safety: Compounds like oscillatoxin D have inherent cytotoxicity, demanding stringent handling protocols, as noted in guidelines for toxic substances .
Q & A
Q. What steps ensure compliance with open-science standards when publishing this compound research?
- Methodology : Preprint manuscripts on platforms like bioRxiv for early feedback. Share protocols on Protocols.io and include detailed supplementary materials (e.g., NMR spectra, synthetic procedures). Disclose conflicts of interest and funding sources. Adhere to journal-specific guidelines for data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
